

Spectroscopic Profile of 4-Ethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethoxybenzamide

Cat. No.: B1582668

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **4-Ethoxybenzamide**. Intended for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **4-Ethoxybenzamide** and its closely related derivatives. This information is critical for the structural elucidation and quality control of this compound.

Table 1: ^1H NMR Spectroscopic Data for 4-Ethoxybenzamide Derivatives

Compound	Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ) in ppm
N-Benzhydryl-4-ethoxybenzamide	CDCl ₃	300	7.80 (d, 2H, J = 8.7 Hz, Ph), 7.40-7.29 (m, 10H, Ph), 6.94 (d, 2H, J = 8.7 Hz, Ph), 6.61 (brd, 1H, J = 7.5 Hz, NH), 6.47 (d, 1H, J = 7.5 Hz, CHNH), 4.10 (q, 2H, J = 6.9 Hz, OCH ₂ CH ₃), 1.46 (t, 3H, J = 7.2 Hz, OCH ₂ CH ₃)[1]
N-(tert-Butyl)-4-ethoxybenzamide	CDCl ₃	300	7.69 (d, 2H, J = 8.7 Hz, Ph), 6.9 (d, 2H, J = 8.7 Hz, Ph), 5.91 (brs, 1H, NH), 4.08 (q, 2H, J = 6.9 Hz, OCH ₂ CH ₃), 1.48-1.42 (m, 12H, C(CH ₃) ₃ , CH ₂ CH ₃)[1]
4-Ethoxybenzamide (Predicted)	D ₂ O	700	Predicted data, specific shifts not provided in a table format in the source.

Table 2: ¹³C NMR Spectroscopic Data for 4-Ethoxybenzamide Derivatives

Compound	Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ) in ppm
N-Benzhydryl-4-ethoxybenzamide	CDCl ₃	75	166.03, 161.78, 141.65, 132.05, 128.88, 128.75, 127.53, 126.25, 114.28, 63.69, 57.39, 14.71[1]
N-(tert-Butyl)-4-ethoxybenzamide	CDCl ₃	75	166.46, 161.73, 128.66, 126.78, 114.18, 63.64, 51.52, 28.89, 14.73[1]
4-Ethoxybenzamide (Predicted)	D ₂ O	1000	Predicted data, specific shifts not provided in a table format in the source.

Table 3: IR Spectroscopic Data for 4-Ethoxybenzamide Derivatives

Compound	Sample Phase	Key Absorption Bands (v_max / cm ⁻¹)
N-Benzhydryl-4-ethoxybenzamide	KBr	3309 (N-H), 3057, 2973, 2930, 1637 (C=O), 1532, 1493, 1297, 1250, 1041, 849, 742, 696[1]
N-(tert-Butyl)-4-ethoxybenzamide	KBr	3354 (N-H), 3338, 3072, 2973, 2929, 2876, 2774, 1631 (C=O), 1607, 1545, 1506, 1451, 1318, 1255, 1217, 1178, 1119, 1046, 845, 768, 616[1]
4-Ethoxybenzamide	ATR	Full spectrum available through a free account on SpectraBase. Key functional group absorptions are expected for N-H, C=O (amide), C-O (ether), and aromatic C-H and C=C bonds. [2]

Table 4: Mass Spectrometry Data for 4-Ethoxybenzamide

Ionization Method	Key Fragments (m/z)
GC-MS	The full spectrum, which would show the molecular ion and fragmentation pattern, is available via SpectraBase.[3]

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of **4-ethoxybenzamide** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra for N-substituted **4-ethoxybenzamide** derivatives were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent at 25°C .^[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard. For ^1H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

FT-IR spectra of the solid N-substituted **4-ethoxybenzamide** derivatives were obtained using the KBr pellet method.^[1] The absorption bands are reported in reciprocal centimeters (cm^{-1}). For **4-ethoxybenzamide** itself, an Attenuated Total Reflectance (ATR) IR spectrum has been recorded and is available on SpectraBase.^[2]

Mass Spectrometry (MS)

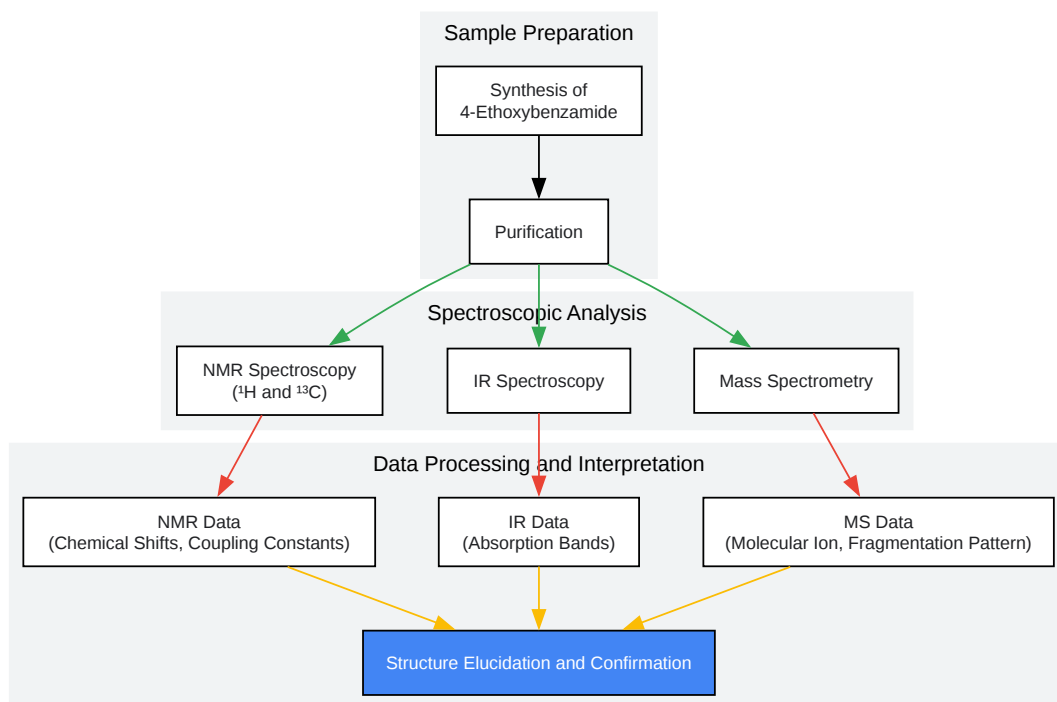
Mass spectrometry data for **4-ethoxybenzamide** was acquired using Gas Chromatography-Mass Spectrometry (GC-MS).^[3] This technique allows for the separation of the compound from a mixture followed by its ionization and fragmentation to determine the mass-to-charge ratio of the parent molecule and its fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Ethoxybenzamide**.

General Workflow for Spectroscopic Analysis of 4-Ethoxybenzamide



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethoxybenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582668#spectroscopic-data-for-4-ethoxybenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com